3-Chloropent-2-ene-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropent-2-ene-1,5-diamine is an organic compound with the molecular formula C5H11ClN2 It is characterized by the presence of a chlorine atom, a double bond, and two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloropent-2-ene-1,5-diamine typically involves the reaction of 3-chloropent-2-ene with ammonia or amine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloropent-2-ene-1,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions result in the replacement of the chlorine atom with other functional groups .
Scientific Research Applications
3-Chloropent-2-ene-1,5-diamine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloropent-2-ene-1,5-diamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloropent-2-ene: A related compound with a similar structure but lacking the amine groups.
3-Chloropentane-1,5-diamine: Another similar compound with a saturated carbon chain instead of a double bond.
Uniqueness
3-Chloropent-2-ene-1,5-diamine is unique due to the presence of both a double bond and two amine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
918871-99-5 |
---|---|
Molecular Formula |
C5H11ClN2 |
Molecular Weight |
134.61 g/mol |
IUPAC Name |
3-chloropent-2-ene-1,5-diamine |
InChI |
InChI=1S/C5H11ClN2/c6-5(1-3-7)2-4-8/h1H,2-4,7-8H2 |
InChI Key |
BTOKALCYAOGARU-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(=CCN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.